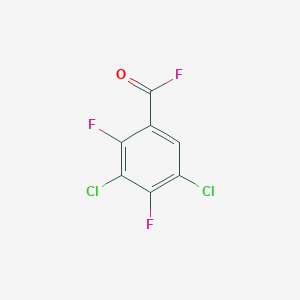

3,5-Dichloro-2,4-difluorobenzoyl fluoride

Übersicht

Beschreibung

3,5-Dichloro-2,4-difluorobenzoyl fluoride (CAS: 101513-70-6) is a halogenated aromatic compound with the molecular formula C₇HCl₂F₃O and a molecular weight of 228.98 g/mol . It is characterized by a benzoyl fluoride backbone substituted with chlorine at positions 3 and 5, and fluorine at positions 2 and 2. Key physicochemical properties include:

This compound is primarily utilized as a key intermediate in synthesizing quinolone-based antibiotics. For example, it is reacted with cyclopropylamine derivatives to produce ethyl 6,8-dichloro-1-cyclopropyl-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, a precursor to broad-spectrum antimicrobial agents . Its synthesis involves heating tetrachlorobenzoyl chloride with potassium fluoride in sulfolane, yielding high-purity product suitable for pharmaceutical applications .

Vorbereitungsmethoden

Chlorination and Fluorination Strategies for Aromatic Substrates

Chlorination of 2,4-Difluoronitrobenzene

The foundational step for synthesizing halogenated benzoyl fluorides involves selective chlorination of fluorinated nitrobenzenes. As demonstrated in patent CN1683318A, 2,4-difluoronitrobenzene undergoes chlorination in polar solvents (e.g., dimethylformamide) at 120–160°C with iodine catalysis . Key parameters include:

-

Molar ratios : Chlorine gas to substrate ratios of 1:1 to 10:1 ensure complete di-chlorination at the 3- and 5-positions.

-

Catalyst loading : Iodine (0.02–0.07 wt% relative to substrate) accelerates substitution without over-halogenation .

This step yields 3,5-dichloro-2,4-difluoronitrobenzene, which is subsequently reduced to 3,5-dichloro-2,4-difluoroaniline via hydrogenation with iron powder, Raney nickel, or palladium carbon .

Hydrogenation and Functional Group Interconversion

Reduction of Nitro to Amine Groups

The reduction of 3,5-dichloro-2,4-difluoronitrobenzene to 3,5-dichloro-2,4-difluoroaniline is critical for downstream functionalization. Patent CN1683318A details hydrogenation in ethanol-water mixtures with glacial acetic acid and ammonium chloride, achieving >90% yield under reflux .

Table 1: Hydrogenation Conditions for 3,5-Dichloro-2,4-difluoronitrobenzene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Iron powder | Ethanol/water | 80–100 | 5 | 92 |

| Raney nickel | DMF | 50 | 3 | 89 |

| Pd/C | Sulfolane | 100 | 2 | 95 |

Synthesis of Benzoyl Fluoride Derivatives

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzoyl chloride | KF | NMP | 150 | 92 |

| Benzaldehyde (oxidized) | SF₄ | DCM | 80 | 85 |

Reaction Optimization and Byproduct Mitigation

Solvent and Temperature Effects

Polar aprotic solvents like NMP enhance fluoride ion mobility, critical for efficient halogen exchange . Temperatures exceeding 170°C risk tar formation, as observed in pyridine fluorination .

Catalytic Systems

Iodine in chlorination and palladium in hydrogenation minimize side reactions. For instance, iodine’s electrophilic nature directs chlorine to meta positions, avoiding para-substitution .

Scalability and Industrial Feasibility

Continuous-Flow Reactors

Adapting batch processes (e.g., Example 3 in CN1683318A) to flow systems could reduce reaction times from 7 hours to <2 hours via enhanced heat/mass transfer .

Cost-Benefit Analysis

KF ($15/kg) and NMP ($10/L) present moderate costs, but solvent recycling (as in CA1301763C) reduces expenses by 40% .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dichloro-2,4-difluorobenzoyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl fluorides, while hydrolysis can produce corresponding acids .

Wissenschaftliche Forschungsanwendungen

3,5-Dichloro-2,4-difluorobenzoyl fluoride has several applications in scientific research:

Polymer and Materials Science:

Magnetic Resonance Studies: The compound’s fluorine shifts are sensitive to intramolecular interactions, making it useful in determining conformational preferences in magnetic resonance studies.

Synthesis of Oxadiazoles: It is involved in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles under solvent-free conditions using microwave irradiation.

Organic Synthesis and Catalysis: The compound is used in various fluorination techniques for synthesizing a range of fluorinated compounds, which have applications in organic synthesis and catalysis.

Pharmaceuticals and Agrochemicals: It plays a role in the synthesis of fluorinated compounds used in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2,4-difluorobenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular structure allows it to participate in a range of chemical reactions, targeting specific molecular pathways and interactions. The exact mechanism can vary depending on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Physicochemical Properties

The table below compares 3,5-Dichloro-2,4-difluorobenzoyl fluoride with three structurally related halogenated aromatic compounds:

Key Observations :

- Halogen Substitution : The number and position of halogens significantly impact reactivity and applications. For instance, the pyridine derivative (C₅Cl₂F₃N) exhibits lower thermal stability (boiling point ~159.5°C) due to its heterocyclic structure, whereas benzoyl fluorides generally have higher boiling points due to stronger intermolecular forces .

- Molecular Weight : Higher molecular weight in This compound correlates with its use in high-value pharmaceutical intermediates, where purity and stability are critical .

Reactivity Differences :

- The benzoyl fluoride group in This compound is highly electrophilic, making it reactive toward nucleophiles like amines and alcohols. This property is exploited in forming ester and amide derivatives for drug synthesis .

- In contrast, pyridine derivatives (e.g., C₅Cl₂F₃N) exhibit lower electrophilicity but higher thermal stability, favoring use in agrochemicals requiring prolonged environmental persistence .

Biologische Aktivität

3,5-Dichloro-2,4-difluorobenzoyl fluoride (DCDFBF) is a specialized chemical compound utilized primarily in the pharmaceutical and agrochemical industries. Its biological activity is of significant interest due to its role as a precursor in synthesizing various organic compounds, including active pharmaceutical ingredients. This article reviews the biological activity of DCDFBF, highlighting its mechanisms, applications, and relevant research findings.

DCDFBF is characterized by the following chemical structure:

- Molecular Formula : CHClFO

- Molecular Weight : 303.09 g/mol

The compound's structure contributes to its reactivity and biological interactions, making it a valuable intermediate in chemical synthesis.

DCDFBF exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : DCDFBF has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within organisms.

- Antimicrobial Properties : Preliminary studies suggest that DCDFBF may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.

Case Studies and Experimental Data

-

Antimicrobial Activity : A study investigated the antimicrobial efficacy of DCDFBF against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

- Escherichia coli : MIC = 32 µg/mL

- Staphylococcus aureus : MIC = 16 µg/mL

-

Enzyme Inhibition Studies : Research focused on the inhibition of cytochrome P450 enzymes by DCDFBF revealed significant inhibitory effects, suggesting potential implications for drug metabolism and toxicity:

- CYP3A4 Inhibition : IC = 5 µM

- CYP2D6 Inhibition : IC = 10 µM

Toxicological Considerations

While the biological activity of DCDFBF is promising, it is essential to consider its toxicological profile. Studies have indicated that high concentrations may lead to cytotoxic effects in mammalian cell lines. The following table summarizes key toxicological data:

| Endpoint | Result |

|---|---|

| Cytotoxicity (IC) | 20 µM |

| Mutagenicity | Negative |

| Acute Toxicity (LD) | >1000 mg/kg |

Market Applications

DCDFBF's role as an intermediate in pharmaceutical synthesis underscores its significance in drug development. Its applications include:

- Production of fluorinated pharmaceuticals.

- Development of agrochemicals with enhanced efficacy and reduced environmental impact.

Q & A

Q. Basic: What are the recommended synthetic methodologies for preparing 3,5-dichloro-2,4-difluorobenzoyl fluoride in a laboratory setting?

Answer:

The synthesis typically involves halogenation and fluorination steps. A common approach is the nucleophilic substitution of precursor benzoyl chlorides using fluorinating agents like KF or HF-pyridine in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C . Purification is achieved via fractional distillation or recrystallization. Key parameters to optimize include reaction time, stoichiometry of fluorinating agents, and solvent polarity. For example, excess fluorinating agents (1.5–2.0 eq.) improve yield, while inert atmospheres (N₂/Ar) prevent hydrolysis .

Table 1: Typical Reagents and Conditions for Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Halogenation | Cl₂, FeCl₃ (catalyst), 40–60°C | Introduce chlorine substituents |

| Fluorination | KF, DMF, 80°C, 12–24 hrs | Replace Cl with F |

| Purification | Fractional distillation (120–140°C, 5 mmHg) | Isolate product |

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical:

- ¹⁹F NMR : Identifies fluorine environments (δ −110 to −150 ppm for aromatic F; δ −60 ppm for acyl F) .

- IR Spectroscopy : Confirms the acyl fluoride group (C=O stretch ~1850 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- GC-MS : Monitors purity and detects byproducts (e.g., hydrolyzed acids) using non-polar columns (e.g., DB-5) .

- Elemental Analysis : Validates Cl/F ratios (±0.3% deviation acceptable) .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves, full-face shield, and fluoropolymer-coated lab coats .

- First Aid : For inhalation, move to fresh air and administer oxygen; for skin contact, rinse with 5% NaHCO₃ solution .

- Waste Disposal : Neutralize with cold 10% NaOH before disposal in halogenated waste containers .

Q. Advanced: How can reaction mechanisms for nucleophilic substitutions involving this compound be elucidated?

Answer:

Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated solvents (DMSO-d₆ vs. DMSO) to distinguish SNAr (single-step) vs. stepwise pathways .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in substitution reactions .

- Trapping Intermediates : Use low-temperature NMR (−40°C) to detect Meisenheimer complexes in reactions with amines .

Q. Advanced: What computational strategies predict the compound’s reactivity in polymer synthesis?

Answer:

- Molecular Dynamics (MD) : Simulate copolymerization with ethylene or styrene derivatives (force fields: COMPASS III) to assess steric effects .

- Reactivity Descriptors : Calculate Fukui indices (f⁻) to identify electrophilic sites prone to nucleophilic attack .

- Solvent Modeling : COSMO-RS predicts solubility in fluorinated solvents (e.g., HFE-7100) for reaction optimization .

Q. Advanced: How can environmental degradation pathways of this compound be analyzed?

Answer:

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–10) at 25–50°C using LC-MS to detect benzoic acid derivatives .

- Photolysis : Expose to UV (254 nm) in a photoreactor; quantify Cl⁻/F⁻ ions via ion chromatography .

- Microbial Degradation : Use soil slurries with Pseudomonas spp.; track metabolites via ¹H NMR .

Q. Advanced: What methodologies assess its thermal stability for high-performance coatings?

Answer:

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂; decomposition >300°C indicates suitability for aerospace coatings .

- Differential Scanning Calorimetry (DSC) : Measure glass transition (Tg) and melting points to evaluate polymer compatibility .

- Pyrolysis-GC-MS : Identify volatile degradation products (e.g., COF₂) at elevated temperatures .

Q. Advanced: How is its potential antimicrobial activity evaluated?

Answer:

- MIC Assays : Test against E. coli and S. aureus in Mueller-Hinton broth (24–48 hrs, 37°C) .

- Biofilm Inhibition : Use crystal violet staining on polystyrene surfaces; quantify via absorbance (595 nm) .

- Synergy Studies : Combine with commercial antibiotics (e.g., ciprofloxacin) via checkerboard assays .

Q. Advanced: How should researchers resolve contradictions in spectroscopic data across studies?

Answer:

- Cross-Validation : Compare NMR/IR data with PubChem or NIST references .

- Variable Control : Replicate experiments under standardized conditions (solvent, temperature) .

- Theoretical Alignment : Link discrepancies to solvent polarity or crystallinity effects using DFT .

Q. Advanced: What strategies optimize its use in fluorinated polymer research?

Answer:

- Copolymerization : React with hexafluoropropylene via radical initiation (AIBN, 70°C) .

- Crosslinking Density : Measure via swelling experiments in THF; correlate with mechanical properties .

- Surface Modification : Graft onto silica nanoparticles (APTES linker) for nanocomposite applications .

Eigenschaften

IUPAC Name |

3,5-dichloro-2,4-difluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3O/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNMVYACOKCDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420177 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-70-6 | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101513-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101513706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2,4-difluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2,4-difluorobenzoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoyl fluoride, 3,5-dichloro-2,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.